molecular formula C20H18N2O2 B5720689 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide

2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Cat. No. B5720689
M. Wt: 318.4 g/mol
InChI Key: WUZBHFVSOTXJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MPBA, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPBA belongs to the class of benzamides and is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development.

Scientific Research Applications

2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, this compound has been studied for its ability to modulate the immune system and enhance the efficacy of vaccines.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication. This compound has also been shown to modulate the immune system by activating certain immune cells and suppressing others.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, this compound has been shown to enhance the efficacy of vaccines by increasing the production of antibodies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its ability to easily penetrate cell membranes. This allows for efficient delivery of the compound to the target cells. Additionally, this compound has a low toxicity profile, making it a safe candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system. Another area of interest is the development of more efficient synthesis methods for this compound, which could lead to increased production and lower costs. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the reaction of 4-(4-pyridinylmethyl)benzoic acid with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method yields this compound with high purity and is suitable for large-scale production.

properties

IUPAC Name

2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-24-19-5-3-2-4-18(19)20(23)22-17-8-6-15(7-9-17)14-16-10-12-21-13-11-16/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZBHFVSOTXJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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